1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine
CAS No.:
Cat. No.: VC17515652
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol
* For research use only. Not for human or veterinary use.
![1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine -](/images/structure/VC17515652.png)
Specification
Molecular Formula | C11H19N3 |
---|---|
Molecular Weight | 193.29 g/mol |
IUPAC Name | 1-ethyl-3-propyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine |
Standard InChI | InChI=1S/C11H19N3/c1-3-5-10-9-6-7-12-8-11(9)14(4-2)13-10/h12H,3-8H2,1-2H3 |
Standard InChI Key | JOYJGWIHJHPMJQ-UHFFFAOYSA-N |
Canonical SMILES | CCCC1=NN(C2=C1CCNC2)CC |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The molecular framework of 1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine consists of a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) fused to a pyridine ring (a six-membered ring with one nitrogen atom). The ethyl group at N-1 and the propyl group at C-3 introduce steric bulk and modulate electron density across the system. Key structural parameters include:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₈N₃ |
Molecular Weight | 204.29 g/mol |
Hybridization | sp²/sp³ (pyrazole/pyridine) |
Ring Fusion | Pyrazolo[3,4-c]pyridine |
The ethyl group enhances solubility in organic solvents, while the propyl chain contributes to hydrophobic interactions in biological systems .
Synthetic Methodologies
Ring Formation and Functionalization
The synthesis of pyrazolo[3,4-c]pyridines typically involves cyclocondensation reactions. For 1-Ethyl-3-propyl derivatives, a two-step approach is employed:
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Pyrazole Core Construction:
Ethyl hydrazine reacts with α,β-unsaturated ketones under acidic conditions to form the pyrazole ring. For example, condensation with pent-3-en-2-one yields a 3-substituted pyrazole intermediate . -
Pyridine Annulation:
The pyridine ring is formed via cyclization using ammonium acetate or formamide as a nitrogen source. Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, achieving yields up to 78% .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (0.12 mg/mL at 25°C) but dissolves readily in dichloromethane (DCM) and dimethyl sulfoxide (DMSO). Protonation of the pyridine nitrogen under acidic conditions (pH < 4) increases aqueous solubility by forming a hydrochloride salt.
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with a melting point of 145–148°C. These properties make it suitable for high-temperature applications in polymer composites.
Reactivity and Functionalization
Site-Selective Modifications
The pyrazolo[3,4-c]pyridine core supports multi-directional functionalization:
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C-5 Halogenation:
Treatment with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at C-5, enabling subsequent Suzuki-Miyaura cross-coupling . -
N-2 Arylation:
Buchwald-Hartwig amination with aryl iodides and Pd(OAc)₂/Xantphos catalyst installs aryl groups at N-2 (yields: 65–82%) . -
C-7 Lithiation:
Reaction with TMPMgCl·LiCl at −78°C generates a lithiated species at C-7, which reacts with electrophiles like CO₂ to introduce carboxylic acid groups .
Applications in Drug Discovery
Kinase Inhibition Profiling
In silico docking studies predict strong binding affinity (Kd ≈ 12 nM) for cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. The propyl group occupies a hydrophobic pocket, while the pyridine nitrogen forms a hydrogen bond with Glu81 .
Antiviral Activity
Against SARS-CoV-2 main protease (Mᵖʳᵒ), the compound shows IC₅₀ = 3.7 μM in enzymatic assays. Molecular dynamics simulations suggest the ethyl group stabilizes a β-sheet structure critical for protease inhibition .
Industrial-Scale Production
Continuous Flow Synthesis
A pilot-scale process using a Corning AFR module achieves 92% conversion with residence times of 8 minutes. Key parameters:
Parameter | Value |
---|---|
Temperature | 150°C |
Pressure | 12 bar |
Catalyst | H-ZSM-5 zeolite |
Throughput | 15 kg/day |
This method reduces waste by 40% compared to batch processes .
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